3,5-Dibromo-4-propoxyaniline
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Overview
Description
3,5-Dibromo-4-propoxyaniline: is an organic compound with the molecular formula C9H11Br2NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-propoxyaniline typically involves the bromination of 4-propoxyaniline. The reaction is carried out by treating 4-propoxyaniline with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure product purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-4-propoxyaniline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of 3,5-dibromo-4-propoxycyclohexylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-propoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-propoxyaniline involves its interaction with specific molecular targets in biological systems. The bromine atoms and the propoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of a propoxy group.
3,5-Dibromo-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a propoxy group.
3,5-Dibromo-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 3,5-Dibromo-4-propoxyaniline is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dibromo-4-propoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQBTNEERYPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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